2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol
Overview
Description
2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol is an organic compound with the molecular formula C23H29Cl2NO and a molecular weight of 406.39 g/mol . It is a pale yellow solid that is slightly soluble in chloroform and methanol when heated . This compound is known for its role as an impurity in the synthesis of lumefantrine, an anti-malarial drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol typically involves the reaction of 2,7-dichloro-9H-fluoren-4-yl oxirane with dibutylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include:
Temperature: Room temperature
Solvent: Acetone
Reaction Time: Several hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors to produce significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role as an impurity in the synthesis of lumefantrine, an anti-malarial drug.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Lumefantrine: A fluorene derivative used as an anti-malarial drug.
Fluorene: A parent compound with a similar structure but lacking the dibutylamino and methanol groups.
Uniqueness
2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol is unique due to its specific functional groups, which impart distinct chemical and biological properties. Its role as an impurity in the synthesis of lumefantrine highlights its importance in pharmaceutical research .
Properties
IUPAC Name |
2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29Cl2NO/c1-3-5-9-26(10-6-4-2)15-22(27)21-14-19(25)13-17-11-16-12-18(24)7-8-20(16)23(17)21/h7-8,12-14,22,27H,3-6,9-11,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALUOHFKVYCDCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2)C=C(C=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330760 | |
Record name | 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70330760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69759-61-1 | |
Record name | 2,7-Dichloro-α-[(dibutylamino)methyl]-9H-fluorene-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69759-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70330760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-Fluorene-4-methanol, 2,7-dichloro-.alpha.-[(dibutylamino)methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What significant improvement was achieved in the synthesis of lumefantrine?
A1: A more efficient "one-pot" synthesis method was developed for producing 2-dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol, a crucial precursor to lumefantrine []. This method bypasses the need to isolate the intermediate epoxide, 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane, thereby streamlining the process and increasing overall throughput. []
Q2: What is the crystal structure of 2-dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol?
A2: The crystal structure of 2-dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol reveals a nearly planar fluorene ring system. The molecule adopts a pyramidal configuration around the amine group. Intermolecular hydrogen bonding (O—H⋯N and C—H⋯O) between molecules leads to the formation of dimers in the crystal lattice. Additionally, weak C—H⋯π and π–π interactions contribute to the overall crystal packing. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.